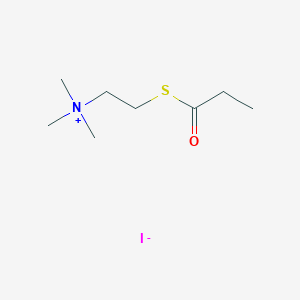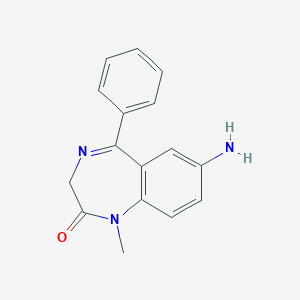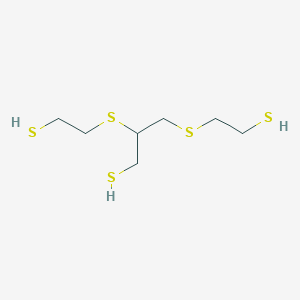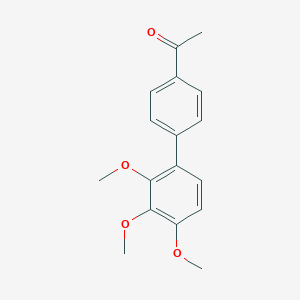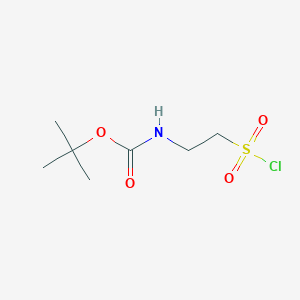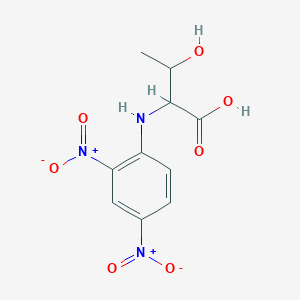
N-(2,4-Dinitrophenyl)-dl-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dinitrophenyl)-dl-threonine, also known as DNTB-threonine, is a chemical compound that has been widely used in scientific research for various applications. It is a derivative of threonine, which is an essential amino acid that is involved in many physiological processes in the human body. DNTB-threonine has been synthesized using various methods and has been used to study the mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学的研究の応用
Synthesis and Characterization
- N-(2,4-Dinitrophenyl)-dl-threonine has been utilized in the synthesis and characterization of various derivatives, particularly in the study of lipids and amino acids. For example, Marinetti and Siani (1984) synthesized 2,4-dinitrophenyl derivatives of serine and threonine esters for characterizing fatty acids on serine and threonine hydroxyl groups of cellular proteins (Marinetti & Siani, 1984).
Glycosylation Studies
- The compound has been instrumental in glycosylation studies. Derevitskaya, Klimov, and Kochetkov (1968) described a synthesis method using this compound in the creation of glycosylthreonine methyl esters, showcasing its role in carbohydrate research (Derevitskaya, Klimov, & Kochetkov, 1968).
Fluorescence Quenching Properties
- The fluorescence quenching properties of this compound derivatives have been studied for understanding the toxicity of dinitrophenols. Huţanu and Pintilie (2013) explored this aspect, highlighting its use in studying the interaction of dinitrophenols with proteins like tryptophan (Huţanu & Pintilie, 2013).
Enzyme Modification Studies
- The compound has also been used in enzyme modification studies. D’Silva, Williams, and Massey (1986) investigated its use in modifying methionine residues in the active site of D-amino acid oxidase, demonstrating its role in biochemistry research (D’Silva, Williams, & Massey, 1986).
Peptide Synthesis
- This compound is relevant in the field of peptide synthesis. Martinez, Tolle, and Bodanszky (2009) highlighted its use in preventing O-acylation during the coupling of active esters in peptides (Martinez, Tolle, & Bodanszky, 2009).
Safety and Hazards
特性
| 1655-65-8 | |
分子式 |
C10H11N3O7 |
分子量 |
285.21 g/mol |
IUPAC名 |
(2R,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9-/m1/s1 |
InChIキー |
PWOCOTZWYFGDMO-MLUIRONXSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
| 16068-25-0 1655-65-8 |
|
ピクトグラム |
Flammable |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)

